molecular formula C13H14O B099486 1-Cyclohexenyl phenyl ketone CAS No. 17040-65-2

1-Cyclohexenyl phenyl ketone

Cat. No.: B099486
CAS No.: 17040-65-2
M. Wt: 186.25 g/mol
InChI Key: GFXUKSMUKHKIGP-UHFFFAOYSA-N
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Description

Scientific Research Applications

1-Cyclohexenyl phenyl ketone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of drug candidates targeting various diseases.

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and resins.

Safety and Hazards

The safety data sheet for 1-Hydroxycyclohexyl phenyl ketone, a related compound, suggests that it should not be released into the environment. In case of contact, immediate medical attention is advised .

Future Directions

The synthesis of 1-Cyclohexenyl phenyl ketone and related compounds continues to be a topic of interest in academic and industrial research. Future directions may involve exploring alternative procedures for the synthesis of this class of building blocks .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexenyl phenyl ketone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of cyclohexene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{COCl} + \text{C}6\text{H}{10} \rightarrow \text{C}_6\text{H}_5\text{COC}_6\text{H}_9 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the hydrogenation of benzophenone under specific conditions to achieve the desired product. This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

1-Cyclohexenyl phenyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of benzoic acid and cyclohexanone.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of 1-cyclohexenyl phenyl alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with reagents such as Grignard reagents or organolithium compounds, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Grignard reagents, organolithium compounds

Major Products Formed:

    Oxidation: Benzoic acid, cyclohexanone

    Reduction: 1-Cyclohexenyl phenyl alcohol

    Substitution: Substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

  • Cyclohexyl phenyl ketone
  • Benzophenone
  • Acetophenone

Properties

IUPAC Name

cyclohexen-1-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-9H,2,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXUKSMUKHKIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290221
Record name 1-Cyclohexenyl phenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17040-65-2
Record name 1-Cyclohexenyl phenyl ketone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67398
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Cyclohexenyl phenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(1-Bromocyclohexyl)phenyl ketone (14.1 g) was dissolved in pyridine (60 ml) and the mixture was refluxed for 1 hour. After cooling to the ambient temperature the mixture was filtered and evaporated. The residue was dissolved in CH2Cl2 (50 ml) and extracted with 1 M HCl (2×30 ml) and water (30 ml). The organic layer was dried over Na2SO4 and evaporated. Yield was 9.7 g.
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclohexenyl phenyl ketone
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Customer
Q & A

Q1: What is the key photochemical reaction observed in 1-cyclohexenyl phenyl ketone?

A1: this compound undergoes a photochemical reaction known as the photo-Nazarov cyclization. This reaction involves a light-induced 4π electron conrotatory electrocyclic ring closure, leading to the formation of a cyclopentenone ring system. []

Q2: Have any intermediates been observed during the photo-Nazarov cyclization of this compound?

A2: Yes, recent research has successfully identified intermediates formed during the photo-Nazarov cyclization of this compound. [] While the specific intermediates are not detailed in the provided abstracts, their observation provides valuable insight into the mechanism of this photochemical transformation.

Q3: How does the solvent affect the photochemistry of this compound?

A3: The choice of solvent significantly influences the photochemical pathway of this compound. In enol ether solvents, the primary photoproduct can be trapped via a [4+2] cycloaddition reaction, leading to the formation of unique adducts in high yields. [] This highlights the importance of solvent selection in controlling the reactivity and product distribution of this photochemical process.

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